1,3-DI-Tert-butoxy-2-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DI-Tert-butoxy-2-cyclopropoxybenzene is an organic compound characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-Tert-butoxy-2-cyclopropoxybenzene typically involves the reaction of 1,3-dihydroxybenzene with tert-butyl bromide and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy or cyclopropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-DI-Tert-butoxy-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DI-Tert-butoxy-2-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s tert-butoxy and cyclopropoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-DI-Tert-butoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1,3-DI-Cyclopropoxybenzene: Lacks the tert-butoxy group, resulting in different reactivity and properties.
1,3-DI-Tert-butoxy-2-methoxybenzene: Contains a methoxy group instead of a cyclopropoxy group, leading to different electronic effects.
Uniqueness
1,3-DI-Tert-butoxy-2-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which impart distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H26O3 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-cyclopropyloxy-1,3-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)19-13-8-7-9-14(20-17(4,5)6)15(13)18-12-10-11-12/h7-9,12H,10-11H2,1-6H3 |
InChI Key |
GQYLFAZEZCRLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CC=C1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.